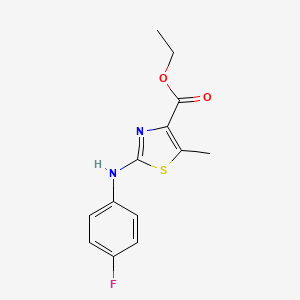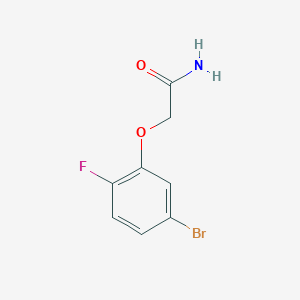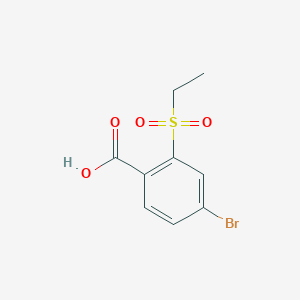
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine
説明
“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string is FC(F)(F)c1ccnc(Br)c1 .Chemical Reactions Analysis
“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used for the preparation of pesticides with a trufluoromethyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” include a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .科学的研究の応用
Agrochemical Industry
Field
Application
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Methods
The specific methods of application or experimental procedures were not detailed in the sources. However, the synthesis of these compounds often involves complex chemical reactions .
Results
The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .
Pharmaceutical Industry
Field
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results
The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
Preparation of (trifluoromethyl)pyridyllithiums
Field
Application
This compound is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Methods
The specific methods of application or experimental procedures were not detailed in the sources .
Results
The preparation of (trifluoromethyl)pyridyllithiums is an important step in various organic synthesis processes .
Synthesis of Metal-Organic Frameworks (MOFs)
Field
Application
This compound is used in the synthesis of metal-organic frameworks (MOFs) .
Results
The synthesis of MOFs has significant implications in various fields, including gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Application
This compound is used in the synthesis of methiodide salts .
Results
Methiodide salts are important in various chemical reactions .
Preparation of Pyrazolopyridines as Kinase LRRK2 Inhibitors
Field
Application
This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Results
The development of kinase LRRK2 inhibitors has potential therapeutic implications in the treatment of cancer and neurodegenerative diseases .
Preparation of Nicotinic Acid
Application
This compound is used in the preparation of nicotinic acid via regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .
Results
The preparation of nicotinic acid is an important step in various organic synthesis processes .
Synthesis of Aminopyridines
Application
This compound acts as a reactant in the preparation of aminopyridines through amination reactions .
Results
The synthesis of aminopyridines has significant implications in various fields, including pharmaceuticals .
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
Application
This compound is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Results
The preparation of tetramethylbiphenyls has potential applications in various chemical reactions .
Safety And Hazards
将来の方向性
The major use of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” will be discovered in the future .
特性
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXMLKWJZGMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1411978.png)

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)

![Cyclopropyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)

![Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)

![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)